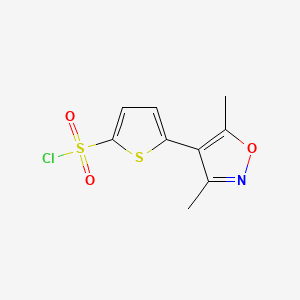

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

CAS No.: 1268334-97-9

Cat. No.: VC2923980

Molecular Formula: C9H8ClNO3S2

Molecular Weight: 277.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1268334-97-9 |

|---|---|

| Molecular Formula | C9H8ClNO3S2 |

| Molecular Weight | 277.8 g/mol |

| IUPAC Name | 5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 |

| Standard InChI Key | HNBKVHRJMPOBKY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl |

Introduction

5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a chemical compound with the molecular formula C₉H₈ClNO₃S₂ and a molecular weight of approximately 277.754 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis due to its reactivity. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which combines a thiophene ring with an isoxazole moiety.

Synthesis and Applications

While specific synthesis details for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride are not readily available, sulfonyl chlorides are generally synthesized through the reaction of sulfonic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride. The compound's applications likely involve its use as an intermediate in the synthesis of more complex molecules, given its reactive sulfonyl chloride group.

Safety Considerations

Sulfonyl chlorides are known to be corrosive and irritating, requiring careful handling in a laboratory setting. They can react vigorously with water and alcohols, releasing hydrogen chloride gas, which is toxic and corrosive. Therefore, handling this compound requires appropriate protective equipment and ventilation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume